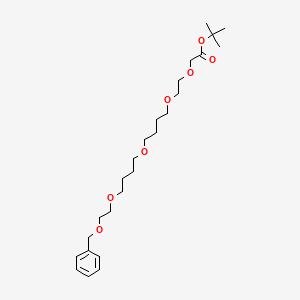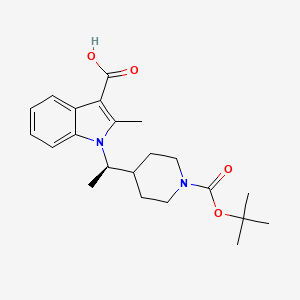
(R)-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling and Functionalization: The final steps involve coupling the piperidine and indole moieties and introducing the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-throughput screening techniques and continuous flow reactors to scale up the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, indole derivatives are known for their potential therapeutic properties. This compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring and Boc protecting group may influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position of the indole ring.
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-2-carboxylic acid: Similar structure but has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness
The uniqueness of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also provides stability during synthetic transformations.
特性
分子式 |
C22H30N2O4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2-methyl-1-[(1R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H30N2O4/c1-14(16-10-12-23(13-11-16)21(27)28-22(3,4)5)24-15(2)19(20(25)26)17-8-6-7-9-18(17)24/h6-9,14,16H,10-13H2,1-5H3,(H,25,26)/t14-/m1/s1 |
InChIキー |
XIRGYBSDNWGUAU-CQSZACIVSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1[C@H](C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C(C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




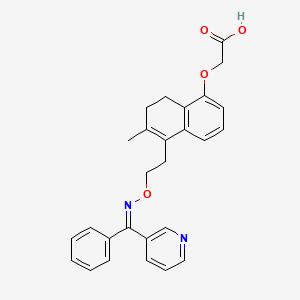

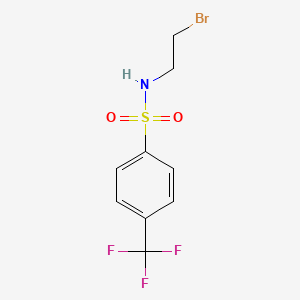
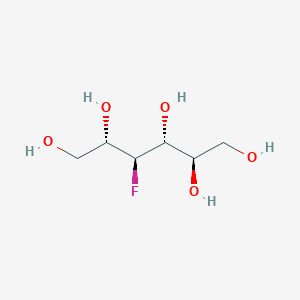

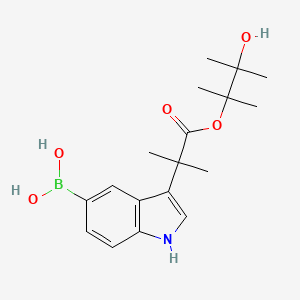

![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)


